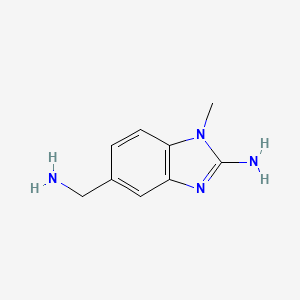
5-(Aminomethyl)-1-methylbenzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1-methylbenzimidazol-2-amine, also known as AMB-AM-MBI, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of benzimidazole, a heterocyclic aromatic organic compound that has been used in the synthesis of many important drugs and biologically active compounds. In
作用機序
The mechanism of action of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine is not fully understood, but it is believed to involve the formation of a stable complex with the target biomolecule or metal ion. This complex can then be detected through fluorescence or other spectroscopic methods. The exact binding sites and interactions between 5-(Aminomethyl)-1-methylbenzimidazol-2-amine and its targets are still under investigation.
Biochemical and Physiological Effects:
5-(Aminomethyl)-1-methylbenzimidazol-2-amine has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool rather than a therapeutic agent. However, some studies have reported that this molecule can induce cell death in certain cancer cell lines, possibly through induction of oxidative stress (Zhang et al., 2015). Further studies are needed to fully understand the potential toxic effects of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine on biological systems.
実験室実験の利点と制限
One of the main advantages of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine is its high selectivity and sensitivity for detection of certain biomolecules and metal ions. This makes it a valuable tool for studying redox signaling and metal homeostasis in biological systems. However, one limitation of this molecule is its relatively low water solubility, which can make it difficult to use in aqueous environments. Additionally, 5-(Aminomethyl)-1-methylbenzimidazol-2-amine has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 5-(Aminomethyl)-1-methylbenzimidazol-2-amine. One area of interest is the development of more water-soluble derivatives of this molecule, which could expand its applications in aqueous environments. Another direction is the investigation of its potential therapeutic effects in cancer and other diseases, based on its ability to induce cell death in cancer cell lines. Additionally, further studies are needed to fully understand the mechanism of action and binding sites of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine with its targets, which could lead to the development of more specific and selective probes for biological imaging and metal ion detection.
合成法
The synthesis of 5-(Aminomethyl)-1-methylbenzimidazol-2-amine involves the reaction of 2-(aminomethyl)phenylboronic acid with 2-methylbenzimidazole in the presence of a palladium catalyst. This method has been reported in a scientific paper by Liu et al. (2013), and has been shown to yield high purity and good yield of the target compound.
科学的研究の応用
5-(Aminomethyl)-1-methylbenzimidazol-2-amine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for imaging of biological systems. This molecule has been shown to have high selectivity and sensitivity for detection of certain biomolecules, such as cysteine and glutathione, which are important for redox signaling and oxidative stress response (Zhang et al., 2015). 5-(Aminomethyl)-1-methylbenzimidazol-2-amine has also been used as a ligand for metal ion detection, and has shown promising results for detection of copper ions in biological samples (He et al., 2016).
特性
IUPAC Name |
5-(aminomethyl)-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,5,10H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSSGKNISUNKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1-methylbenzimidazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

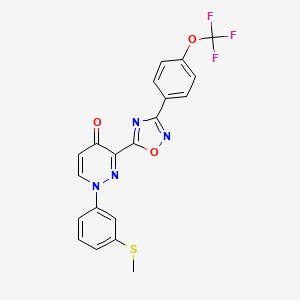
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2788723.png)
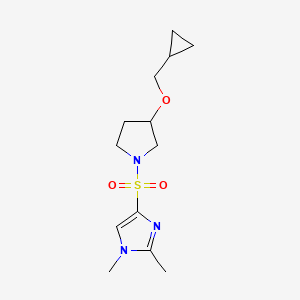

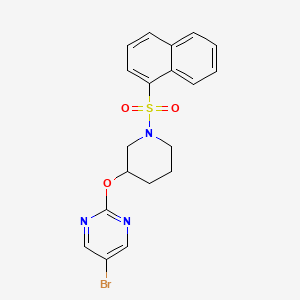
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2788729.png)
![N-(4-chloro-3-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2788731.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788732.png)
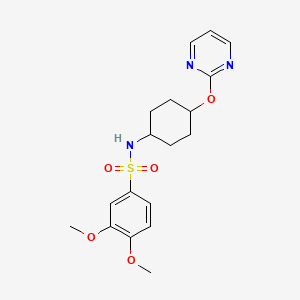
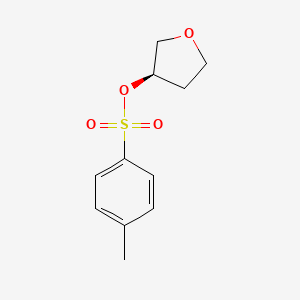
![N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2788740.png)
![4-Azaspiro[2.5]octan-6-OL hcl](/img/structure/B2788741.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2788744.png)